Cas no 13292-45-0 (N-Demethyl Rifampicin)
N-Demethyl Rifampicin structure
Product Name:N-Demethyl Rifampicin
CAS-Nr.:13292-45-0
MF:C42H56N4O12
MW:808.913652420044
CID:150683
PubChem ID:135554537
Update Time:2025-04-19
N-Demethyl Rifampicin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Rifamycin,3-[(1-piperazinylimino)methyl]-
- N-Demethyl Rifampin
- 3-(piperazin-1-ylimino-methyl)-rifamycin
- 3-(piperidinyliminomethyl)rifamycin SV
- 4-N-Demethylrifampicin
- Demethylrifampicin
- N-Demethylrifampicin
- rifaldehyde piperazin-1-ylhydrazone
- Rifampicin AF
- NSC 143416
- N-Desmethyl Rifampicin
- Rifampicin, D-methyl
- BRN 0603769
- 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione, 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-8-(N-1-piperazinylformimidoyl)-, 21-acetate
- Rifampicin AF/AP
- N-Demethylrifampin
- 3-((1-Piperazinylimino)methyl)rifampicin
- 13292-45-0
- N-Demethyl-rifampicin
- AF/AP
- [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
- Rifamycin, 3-((1-piperazinylimino)methyl)-
- Rifampicin AF/A
- N-Demethyl Rifampicin
-
- Inchi: 1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12+,44-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1
- InChI-Schlüssel: FKKVFHDDYXJFFL-MOSFFKILSA-N
- Lächelt: O(C(C)=O)[C@@H]1[C@H](C)[C@H](C=CO[C@]2(C)C(C3C4C(=C(/C=N/N5CCNCC5)C(=C(C=4C(=C(C)C=3O2)O)O)NC(C(C)=CC=C[C@H](C)[C@@H]([C@@H](C)[C@H]([C@H]1C)O)O)=O)O)=O)OC |t:8,43,45|
Berechnete Eigenschaften
- Genaue Masse: 808.38900
- Monoisotopenmasse: 808.38947323g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 58
- Anzahl drehbarer Bindungen: 5
- Komplexität: 1580
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 4
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topologische Polaroberfläche: 229Ų
Experimentelle Eigenschaften
- PSA: 228.94000
- LogP: 4.39790
N-Demethyl Rifampicin Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | D231250-1mg |
N-Demethyl Rifampicin |
13292-45-0 | 1mg |
$ 164.00 | 2023-09-08 | ||
| TRC | D231250-2.5mg |
N-Demethyl Rifampicin |
13292-45-0 | 2.5mg |
$238.00 | 2023-05-18 | ||
| TRC | D231250-5mg |
N-Demethyl Rifampicin |
13292-45-0 | 5mg |
$447.00 | 2023-05-18 | ||
| TRC | D231250-10mg |
N-Demethyl Rifampicin |
13292-45-0 | 10mg |
$ 856.00 | 2023-09-08 | ||
| TRC | D231250-25mg |
N-Demethyl Rifampicin |
13292-45-0 | 25mg |
$ 1897.00 | 2023-09-08 | ||
| Biosynth | AD21013-1 mg |
N-Demethyl rifampin |
13292-45-0 | 1mg |
$193.93 | 2023-01-05 | ||
| Biosynth | AD21013-2 mg |
N-Demethyl rifampin |
13292-45-0 | 2mg |
$352.50 | 2023-01-05 | ||
| Biosynth | AD21013-5 mg |
N-Demethyl rifampin |
13292-45-0 | 5mg |
$641.05 | 2023-01-05 | ||
| Biosynth | AD21013-10 mg |
N-Demethyl rifampin |
13292-45-0 | 10mg |
$1,165.50 | 2023-01-05 | ||
| Biosynth | AD21013-25 mg |
N-Demethyl rifampin |
13292-45-0 | 25mg |
$2,119.50 | 2023-01-05 |
N-Demethyl Rifampicin Verwandte Literatur
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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